molecular formula C25H21N3O3 B213527 N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

Cat. No. B213527
M. Wt: 411.5 g/mol
InChI Key: JHNJGYGMRHKXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of immune responses, inflammation, and cell survival, and dysregulation of NF-κB signaling has been implicated in various diseases, including cancer and autoimmune disorders. CEP-33779 has been shown to have potential therapeutic applications in these diseases, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions of research are discussed in

Mechanism of Action

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide inhibits NF-κB signaling by binding to the inhibitor of NF-κB (IκB) kinase (IKK) complex, which is responsible for phosphorylating IκB proteins and targeting them for degradation, leading to the release of active NF-κB (Kumar et al., 2007). By inhibiting IKK activity, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide prevents IκB phosphorylation and degradation, thereby inhibiting NF-κB activation.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer models, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells (Li et al., 2010; Sun et al., 2010; Wang et al., 2011). In autoimmune and inflammatory disease models, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to reduce inflammation and improve disease symptoms (Kumar et al., 2007).

Advantages and Limitations for Lab Experiments

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility and stability in vitro. It also has a well-characterized mechanism of action and has been extensively studied in preclinical models. However, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has some limitations. It is not specific to IKK and can inhibit other kinases, which may limit its therapeutic potential. It also has poor bioavailability and may require high doses or novel delivery methods for clinical use.

Future Directions

There are several future directions for research on N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide. One area of research is the development of more specific inhibitors of IKK and NF-κB signaling. Another area is the investigation of combination therapies with N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide and other drugs, such as chemotherapy or immunotherapy, for cancer treatment. Additionally, the potential use of N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide in other diseases, such as neurodegenerative diseases or viral infections, warrants further investigation.
Conclusion
N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, or N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, is a small molecule inhibitor of NF-κB signaling with potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. Further research on N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide and its potential therapeutic applications is warranted.

Synthesis Methods

The synthesis of N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been described in the literature (Kumar et al., 2007). Briefly, the synthesis involves the reaction of 4-aminobenzoic acid with 3-ethoxyaniline to form an intermediate, which is then reacted with 2-chloro-4-nitrobenzoic acid to form the quinoline ring system. The resulting nitro compound is reduced to the amino compound, which is then reacted with ethyl carbamate to form the carbamate derivative, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide.

Scientific Research Applications

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been studied extensively in preclinical models of various diseases, including cancer, autoimmune disorders, and inflammatory diseases (Kumar et al., 2007; Li et al., 2010; Sun et al., 2010; Wang et al., 2011). In these studies, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to inhibit NF-κB signaling and downstream pro-inflammatory cytokine production, leading to decreased tumor growth, improved survival, and reduced inflammation.

properties

Product Name

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-2-31-19-7-5-6-17(14-19)23-15-21(20-8-3-4-9-22(20)28-23)25(30)27-18-12-10-16(11-13-18)24(26)29/h3-15H,2H2,1H3,(H2,26,29)(H,27,30)

InChI Key

JHNJGYGMRHKXIA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.